2-Butylhexanenitrile

Description

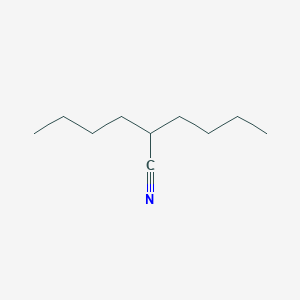

2-Butylhexanenitrile (hypothetical structure: C₁₀H₁₉N) is a branched aliphatic nitrile characterized by a hexane backbone with a butyl substituent on the second carbon. While direct data on this compound is absent in the provided literature, its structural analogs—such as 2-(4-Chlorophenyl)hexanenitrile, 2-Phenyl-hex-2-enenitrile, and 2-Methyl-2-butenenitrile—offer insights into the physicochemical and toxicological trends of nitriles with varying substituents. These comparisons highlight the influence of functional groups, chain length, and aromaticity on properties and applications.

Properties

CAS No. |

4528-41-0 |

|---|---|

Molecular Formula |

C10H19N |

Molecular Weight |

153.26 g/mol |

IUPAC Name |

2-butylhexanenitrile |

InChI |

InChI=1S/C10H19N/c1-3-5-7-10(9-11)8-6-4-2/h10H,3-8H2,1-2H3 |

InChI Key |

XJAZNBIFHCOPGP-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CCCC)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Structural Differences

- 2-Butylhexanenitrile : Hypothetical aliphatic nitrile with a butyl branch.

- 2-(4-Chlorophenyl)hexanenitrile (CAS 2124-74-5): Features a chlorophenyl group instead of a butyl chain, introducing aromaticity and electronegativity .

- 2-Phenyl-hex-2-enenitrile (CAS 6519-09-1): Contains a phenyl group and a conjugated double bond, enhancing reactivity in polymerization or addition reactions .

- 2-Methyl-2-butenenitrile (CAS 4403-61-6): Shorter carbon chain (C₅H₇N) with a methyl group and double bond, increasing volatility .

Physicochemical Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Boiling/Melting Point* | Key Structural Features |

|---|---|---|---|---|---|

| This compound | N/A | C₁₀H₁₉N | 153.27 g/mol | N/A | Branched aliphatic nitrile |

| 2-(4-Chlorophenyl)hexanenitrile | 2124-74-5 | C₁₂H₁₄ClN | 207.70 g/mol | N/A | Chlorophenyl group, aromatic |

| 2-Phenyl-hex-2-enenitrile | 6519-09-1 | C₁₂H₁₃N | 171.24 g/mol | N/A | Phenyl group, conjugated double bond |

| 2-Methyl-2-butenenitrile | 4403-61-6 | C₅H₇N | 81.12 g/mol | N/A | Short chain, α,β-unsaturated nitrile |

| 2-Chloro-6-methylbenzonitrile | N/A | C₈H₆ClN | 151.59 g/mol | N/A | Aromatic, chloro and methyl substituents |

*Note: Specific thermal data is unavailable in the provided evidence.

Toxicological and Environmental Considerations

- Toxicity Data Gaps: Limited data exist for most nitriles. For example, N-(2-Ethylhexyl)benzamide lacks acute and chronic toxicity profiles, emphasizing the need for cautious handling .

- Volatility Risks : Shorter-chain nitriles like 2-Methyl-2-butenenitrile may pose inhalation hazards due to higher volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.